molecular formula C12H13NO2 B2658277 1-(7-methoxy-1H-indol-3-yl)propan-2-one CAS No. 179819-71-7

1-(7-methoxy-1H-indol-3-yl)propan-2-one

Cat. No.: B2658277
CAS No.: 179819-71-7
M. Wt: 203.241
InChI Key: YPYFBAIZFGSPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-methoxy-1H-indol-3-yl)propan-2-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methoxy group at the 7-position of the indole ring and a propan-2-one moiety at the 3-position, making it a unique structure with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 7-methoxyphenylhydrazine with propan-2-one under acidic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to produce these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1H-indol-3-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-methoxy-1H-indol-3-yl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-1H-indol-3-yl)propan-2-one
  • 1-(6-methoxy-1H-indol-3-yl)propan-2-one
  • 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Uniqueness

1-(7-methoxy-1H-indol-3-yl)propan-2-one is unique due to the position of the methoxy group on the indole ring. This structural variation can significantly influence its chemical reactivity and biological activity compared to other methoxy-substituted indole derivatives .

Properties

IUPAC Name

1-(7-methoxy-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFBAIZFGSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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